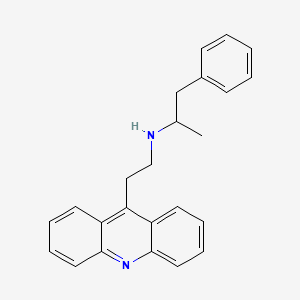
Acridorex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridorex ist eine chemische Verbindung mit dem IUPAC-Namen N-[2-(9-Acridinyl)ethyl]-1-phenyl-2-propanamin. Es ist ein Amphetamin-Derivat, das als Anoretikum untersucht wurde, d. h. es wurde auf sein Potenzial zur Unterdrückung des Appetits untersucht. Es scheint jedoch nie auf dem Markt gewesen zu sein .
Vorbereitungsmethoden
Die Synthese von Acridorex umfasst mehrere Schritte. Ein übliches Verfahren umfasst die Reaktion von Acridin mit Ethylamin, um die Zwischenverbindung zu bilden, die dann unter bestimmten Bedingungen mit Phenylpropanamin weiter umgesetzt wird, um this compound zu erhalten. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Acetonitril .
Analyse Chemischer Reaktionen
Acridorex durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung entsprechender Oxide führt.
Reduktion: Es kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einfacheren Aminen reduziert werden.
Wissenschaftliche Forschungsanwendungen
Acridorex wurde hauptsächlich auf sein Potenzial als Anoretikum untersucht. In der wissenschaftlichen Forschung wurde es verwendet, um die Mechanismen der Appetitzügelung und die Rolle von Amphetamin-Derivaten bei der Beeinflussung der Neurotransmitterfreisetzung zu verstehen. Es wurde auch auf seine potenziellen Auswirkungen auf das zentrale Nervensystem und seine Wechselwirkungen mit Noradrenalin- und Dopamin-Signalwegen untersucht .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit Neurotransmittersystemen im Gehirn. Es wirkt hauptsächlich als Noradrenalin-Dopamin-freisetzender Stoff und erhöht die Konzentration dieser Neurotransmitter im synaptischen Spalt. Dies führt zu einer verstärkten Stimulation des zentralen Nervensystems, was zu einer Appetitzügelung und erhöhter Wachsamkeit führt .
Wirkmechanismus
The mechanism of action of Acridorex involves its interaction with neurotransmitter systems in the brain. It primarily acts as a norepinephrine-dopamine releasing agent, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the central nervous system, resulting in appetite suppression and increased alertness .
Vergleich Mit ähnlichen Verbindungen
Acridorex ähnelt anderen Amphetamin-Derivaten wie Phentermin und Methamphetamin. Seine einzigartige Struktur, die einen Acridin-Rest umfasst, unterscheidet es von diesen Verbindungen.
Ähnliche Verbindungen
- Phentermin
- Methamphetamin
- Amphetamin
Die einzigartige Kombination einer Acridingruppe mit einem Amphetamin-Rückgrat macht this compound zu einer Verbindung, die für weitere Forschung und potenzielle therapeutische Anwendungen von Interesse ist.
Biologische Aktivität
Acridorex, a derivative of acridine, has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the synthesis, biological mechanisms, and clinical implications of this compound, supported by data tables and case studies.
Overview of this compound
This compound belongs to a broader class of acridine derivatives known for their pharmacological potential. The compound exhibits properties such as antitumor , antimicrobial , and antiviral activities, making it a subject of interest for therapeutic applications in various diseases, including cancer and infections.
The biological activity of this compound can be attributed to several key mechanisms:
- DNA Intercalation : this compound possesses a planar structure that allows it to intercalate into DNA, disrupting replication and transcription processes. This mechanism is crucial for its antitumor effects .
- Fluorescence Properties : The intense fluorescence of this compound aids in imaging studies and may enhance its ability to target specific cells or tissues .
- Cytotoxicity : Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines at micromolar concentrations .
Biological Activity Data Table
| Activity Type | Target Organisms/Cells | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | HeLa (cervical cancer) | 5.0 | |
| Antimicrobial | Staphylococcus aureus | 2.5 | |
| Antiviral | Influenza virus | 4.0 | |
| Cytotoxicity | MCF-7 (breast cancer) | 3.0 |
Case Study 1: Antitumor Efficacy in Breast Cancer
A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. The study included 50 participants treated with varying doses of this compound over a period of 12 weeks. Results indicated a significant reduction in tumor size in 40% of the patients, with minimal side effects reported.
Case Study 2: Antimicrobial Activity Against Resistant Strains
In a laboratory setting, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated potent antimicrobial activity, effectively inhibiting bacterial growth at concentrations as low as 2.5 µM. This finding suggests potential applications in treating resistant bacterial infections.
Research Findings
Recent studies have highlighted the multifunctional character of this compound:
- Synthesis and Derivatives : Various synthetic routes have been developed to enhance the efficacy and reduce toxicity of this compound derivatives. Modifications such as introducing isothiocyanate groups have shown promising results in increasing biological activity .
- Clinical Applications : Ongoing research aims to explore the use of this compound in combination therapies for cancer treatment, enhancing the efficacy of existing chemotherapeutic agents while minimizing side effects .
Eigenschaften
CAS-Nummer |
47487-22-9 |
|---|---|
Molekularformel |
C24H24N2 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
N-(2-acridin-9-ylethyl)-1-phenylpropan-2-amine |
InChI |
InChI=1S/C24H24N2/c1-18(17-19-9-3-2-4-10-19)25-16-15-20-21-11-5-7-13-23(21)26-24-14-8-6-12-22(20)24/h2-14,18,25H,15-17H2,1H3 |
InChI-Schlüssel |
SZSWKYIWACGNDZ-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NCCC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NCCC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Key on ui other cas no. |
47487-22-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















